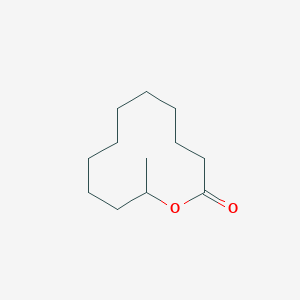
11-Dodecanolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Dodecanolide, also known as 11-hydroxyundecanoic acid lactone, is a macrolide compound with the molecular formula C12H22O2. It is a cyclic ester, specifically a lactone, and is known for its pleasant, musky odor. This compound is often found in nature as a component of essential oils and has been identified in various plants and animal secretions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Dodecanolide can be synthesized through several methods. One common synthetic route involves the cyclization of 11-hydroxyundecanoic acid. This reaction typically requires acidic conditions to promote the formation of the lactone ring. Another method involves the oxidation of 11-dodecanol, followed by cyclization .
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of dodecanol followed by cyclization. This process can be catalyzed by various agents, including metal catalysts and enzymes, to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 11-Dodecanolide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form dodecanoic acid.
Reduction: It can be reduced to form dodecanol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the lactone ring under basic or acidic conditions.
Major Products:
Oxidation: Dodecanoic acid.
Reduction: Dodecanol.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
11-Dodecanolide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its role in chemical communication among insects and other animals.
Industry: It is used in the fragrance industry for its musky odor and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of 11-Dodecanolide involves its interaction with various molecular targets. In biological systems, it can act as a pheromone, influencing the behavior of insects and other animals. It can also interact with enzymes and receptors, modulating their activity. The lactone ring is crucial for its biological activity, as it can undergo hydrolysis to release the active hydroxy acid .
Comparison with Similar Compounds
11-Dodecanolide can be compared with other similar macrolide compounds such as:
5-Dodecanolide: Another lactone with a similar structure but different biological activity.
6-Dodecanolide: Known for its use in the fragrance industry.
8-Dodecanolide: Studied for its potential anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific structure, which allows it to act as a versatile intermediate in organic synthesis and as a bioactive compound in various biological systems. Its musky odor also makes it valuable in the fragrance industry .
Properties
CAS No. |
95338-31-1 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
12-methyl-oxacyclododecan-2-one |
InChI |
InChI=1S/C12H22O2/c1-11-9-7-5-3-2-4-6-8-10-12(13)14-11/h11H,2-10H2,1H3 |
InChI Key |
IBLSRZGJYAOPLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine](/img/structure/B14337665.png)
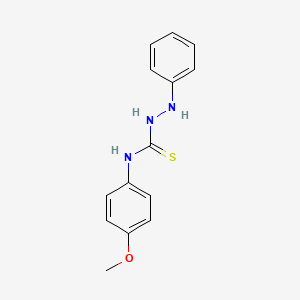
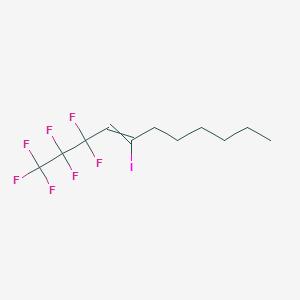
![N-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]piperidine-1-carbothioamide](/img/structure/B14337688.png)
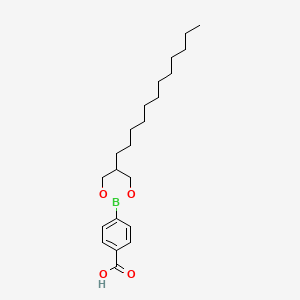





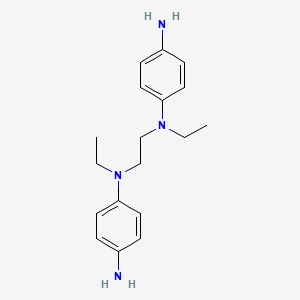
![N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide](/img/structure/B14337720.png)

![Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate](/img/structure/B14337746.png)
